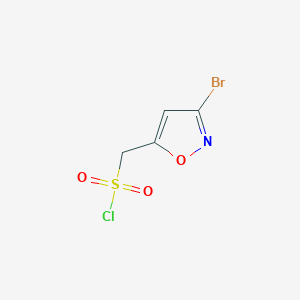

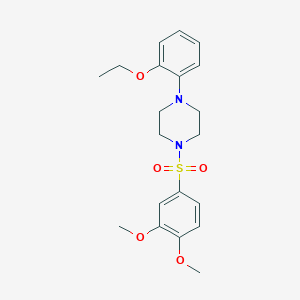

![molecular formula C12H14Cl2N2OS B2576046 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1216846-16-0](/img/structure/B2576046.png)

4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The thiazole ring, which is part of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride have been explored in several studies. For example, the synthesis, crystal structure, and biological evaluation of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, demonstrated its effectiveness as a molluscicidal agent. X-ray analysis provided insights into the dihedral angles and structural conformations crucial for its biological activity (Duan et al., 2014).

Antibacterial and Antimicrobial Activities

Research into the antibacterial and antimicrobial properties of related compounds has been significant. For instance, a study on the synthesis, antibacterial screening, and DNA cleavage potential of a 1,2,5-thiadiazole derivative highlighted its moderate inhibition against Mycobacteria tuberculosis, indicating potential applications in medicinal chemistry (Suraj N. Mali et al., 2019).

Corrosion Inhibition

The application of related heterocyclic compounds in corrosion inhibition has been documented, where novel derivatives based on the 8-hydroxyquinoline moiety, such as Q1 and Q2, demonstrated significant corrosion inhibition efficiency for mild steel in hydrochloric acid, suggesting their potential as protective agents in industrial applications (M. Rbaa et al., 2019).

Potential in Parkinson's Disease Imaging

The synthesis of [11C]HG-10-102-01, a compound structurally related to this compound, as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, underscores the relevance of such compounds in neurodegenerative disease research (Min Wang et al., 2017).

Direcciones Futuras

Thiazole, a key component of this compound, has been an important heterocycle in the world of chemistry for many decades. It has contributed to the development of various drugs and biologically active agents . Therefore, the future directions of this compound could involve further exploration of its potential applications in the field of medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response . By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts the production of prostaglandins, leading to a decrease in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Propiedades

IUPAC Name |

4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS.ClH/c1-8-9(13)2-3-10-11(8)14-12(17-10)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITOJDPWQNUSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N3CCOCC3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

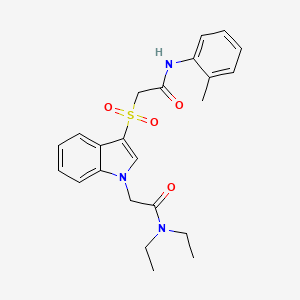

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)

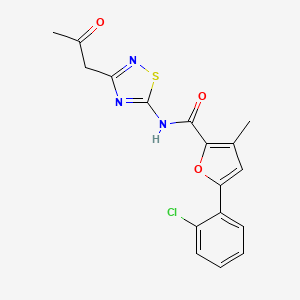

![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)

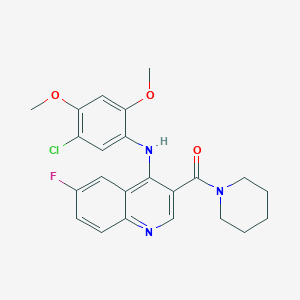

![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)

![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)